molecular formula C20H25N7O4 B12939931 (2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 915146-98-4

(2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12939931
CAS No.: 915146-98-4
M. Wt: 427.5 g/mol
InChI Key: PDOKWSPMAMHLFU-ZXRVYSIVSA-N
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Description

The compound (2R,3R,4S,5R)-2-(6-(Bicyclo[221]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with a unique structure It features a bicyclo[221]heptane ring system, a pyrazole ring, and a purine base, all connected to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves multiple steps. The process typically starts with the preparation of the bicyclo[2.2.1]heptane ring system, followed by the introduction of the amino group. The pyrazole ring is then synthesized and attached to the bicyclo[2.2.1]heptane system. The purine base is synthesized separately and then coupled with the pyrazole-bicyclo[2.2.1]heptane intermediate. Finally, the tetrahydrofuran ring is introduced, and the hydroxymethyl group is added.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The process would also need to be scalable and reproducible to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the amino group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins or enzymes makes it a valuable tool for biochemical research.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its complex structure, which combines multiple ring systems and functional groups. This complexity allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

915146-98-4

Molecular Formula

C20H25N7O4

Molecular Weight

427.5 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-(2-bicyclo[2.2.1]heptanylamino)-2-pyrazol-1-ylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C20H25N7O4/c28-8-13-15(29)16(30)19(31-13)26-9-21-14-17(23-12-7-10-2-3-11(12)6-10)24-20(25-18(14)26)27-5-1-4-22-27/h1,4-5,9-13,15-16,19,28-30H,2-3,6-8H2,(H,23,24,25)/t10?,11?,12?,13-,15-,16-,19-/m1/s1

InChI Key

PDOKWSPMAMHLFU-ZXRVYSIVSA-N

Isomeric SMILES

C1CC2CC1CC2NC3=C4C(=NC(=N3)N5C=CC=N5)N(C=N4)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O

Canonical SMILES

C1CC2CC1CC2NC3=C4C(=NC(=N3)N5C=CC=N5)N(C=N4)C6C(C(C(O6)CO)O)O

Origin of Product

United States

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